Echinophyllin C

Übersicht

Beschreibung

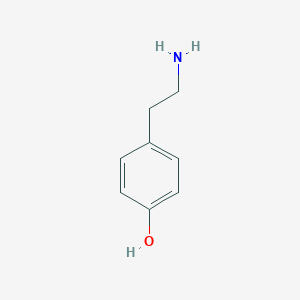

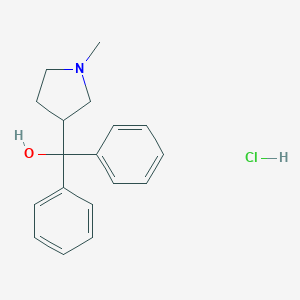

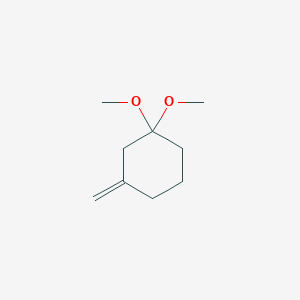

Echinophyllin C is one of the nitrogen-containing clerodane diterpenoids isolated from the leaves of the Brazilian medicinal plant Echinodorus macrophyllus. This compound, along with its analogs Echinophyllins D-F, showcases a unique structure featuring an alpha,beta-unsaturated gamma-lactam ring derived from a clerodane diterpene unit and an amine moiety (Kobayashi et al., 2000).

Synthesis Analysis

The synthesis of Echinophyllin C and related compounds involves intricate organic synthesis techniques. For instance, the total synthesis of Echinopines A and B, compounds with structural similarities to Echinophyllin C, leverages novel intramolecular rhodium-catalyzed cyclopropanation and samarium diiodide-mediated ring closure steps (Nicolaou et al., 2010). These methodologies highlight the complexity and creativity required in synthesizing such structurally unique diterpenoids.

Molecular Structure Analysis

Echinophyllin C's molecular structure is characterized by its clerodane diterpene skeleton and the presence of an amine moiety. This configuration contributes to its distinct biological properties. The structure and relative stereochemistry of Echinophyllin C were elucidated using comprehensive spectroscopic techniques, demonstrating the compound's complex architecture (Kobayashi et al., 2000).

Wissenschaftliche Forschungsanwendungen

Anticancer Properties : Echinocystic acid, a related compound, has shown the ability to induce apoptosis in human HepG2 cells, enhancing its anticancer function in herbal medicine through JNK- and p38 kinase-mediated mitochondrial pathways (Tong et al., 2004).

Reproductive Health : Echinacoside, another related compound, along with Cistanche tubulosa extracts, can improve sperm quality and testicular toxicity in rats, potentially serving as natural reproductive agents (Jiang et al., 2016).

Immune System Modulation : Echinacea purpurea extracts, which may contain compounds similar to Echinophyllin C, can modulate dendritic cell differentiation and expression of immune-related genes (Wang et al., 2006). Additionally, Echinacea extract enhances the expression of immune-associated genes in monocytes and dendritic cells (Park et al., 2005).

Antifungal Activity : Echinocandins, which may share structural similarities with Echinophyllin C, modulate inflammatory responses to Aspergillus fumigatus, affecting fungal beta-glucan exposure (Hohl et al., 2007).

Common Cold Treatment : Echinacea has been shown to decrease the incidence and duration of the common cold (Shah et al., 2007).

Neurological Disorder Treatment : Echinacoside exhibits potential in treating neurological disorders like Parkinson's and Alzheimer's, though its bioavailability and clinical trial results are concerns (Liu et al., 2018).

Antibacterial and Antiproliferative Properties : Echinops lanceolatus Mattf., which may contain Echinophyllin C, shows antibacterial and antiproliferative potential, particularly effective against drug-resistant bacteria and human tumor cell lines (Seukep et al., 2020).

Eigenschaften

IUPAC Name |

(4aR,5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-1,2-dihydropyrrol-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO3/c1-13-7-10-20(3)15(18(23)24)5-4-6-16(20)19(13,2)11-8-14-9-12-21-17(14)22/h5,9,13,16H,4,6-8,10-12H2,1-3H3,(H,21,22)(H,23,24)/t13-,16-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVIBINEORXRIL-MPRPZVOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC3=CCNC3=O)CCC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CCNC3=O)CCC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Echinophyllin C | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene](/img/structure/B21532.png)

![1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone](/img/structure/B21543.png)